1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-1-yl)ethanone 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-1-yl)ethanone
Brand Name: Vulcanchem
CAS No.: 1158680-96-6
VCID: VC5362390
InChI: InChI=1S/C15H19BN2O3/c1-10(19)18-13-8-6-7-12(11(13)9-17-18)16-20-14(2,3)15(4,5)21-16/h6-9H,1-5H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=C3C=NN(C3=CC=C2)C(=O)C
Molecular Formula: C15H19BN2O3
Molecular Weight: 286.14

1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-1-yl)ethanone

CAS No.: 1158680-96-6

Cat. No.: VC5362390

Molecular Formula: C15H19BN2O3

Molecular Weight: 286.14

* For research use only. Not for human or veterinary use.

1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-1-yl)ethanone - 1158680-96-6

Specification

CAS No. 1158680-96-6
Molecular Formula C15H19BN2O3
Molecular Weight 286.14
IUPAC Name 1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazol-1-yl]ethanone
Standard InChI InChI=1S/C15H19BN2O3/c1-10(19)18-13-8-6-7-12(11(13)9-17-18)16-20-14(2,3)15(4,5)21-16/h6-9H,1-5H3
Standard InChI Key IKMLBOVAHLJSKT-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=C3C=NN(C3=CC=C2)C(=O)C

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The molecule consists of three key components:

  • Indazole Core: A bicyclic aromatic system with nitrogen atoms at positions 1 and 2.

  • Acetyl Group: Positioned at the 1-nitrogen of the indazole, contributing to electron-withdrawing effects.

  • Pinacol Boronate Ester: A 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety at the 4-position of the indazole, enabling Suzuki-Miyaura coupling .

The IUPAC name, 1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazol-1-yl]ethanone, reflects this arrangement. The SMILES string B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(N=C3)C(=O)C and InChIKey VWRXJRQTWDHWPB-UHFFFAOYSA-N provide unambiguous identifiers for computational studies.

Physicochemical Properties

PropertyValueSource
Molecular Weight286.14 g/mol
Density1.2±0.1 g/cm³ (estimated)
Boiling Point404.1±18.0 °C (estimated)
LogP (Partition Coeff.)2.34 (PubChem computed)

The boronate ester enhances solubility in organic solvents like THF and DMF, critical for reaction compatibility .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via a three-step sequence:

  • Indazole Formation: Cyclization of 2-hydrazinobenzonitrile derivatives under acidic conditions.

  • Acetylation: Treatment with acetic anhydride to install the acetyl group at N1.

  • Borylation: Palladium-catalyzed Miyaura borylation using bis(pinacolato)diboron .

A typical reaction employs Pd(dppf)Cl₂ as the catalyst, KOAc as the base, and dioxane as the solvent at 80–100°C . Yields range from 65–78% after column purification .

Industrial Manufacturing

Commercial producers like Cyclic PharmaTech optimize the process for scale:

  • Continuous Flow Reactors: Reduce reaction times from 24 hours (batch) to 2–4 hours .

  • Quality Control: HPLC purity ≥98% , with residual palladium <10 ppm.

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The boronate ester moiety undergoes transmetalation with aryl halides, enabling C–C bond formation. Key applications include:

  • Pharmaceutical Intermediates: Synthesis of kinase inhibitors targeting EGFR and VEGFR.

  • Materials Science: Construction of π-conjugated polymers for OLEDs .

Reaction conditions typically use Pd(PPh₃)₄ (2 mol%), K₂CO₃ (2 eq), and a 3:1 mixture of toluene/water at 90°C.

Functional Group Compatibility

The acetyl group remains stable under Suzuki conditions but can be hydrolyzed to NH-indazoles using NaOH/MeOH . This dual reactivity enables sequential functionalization strategies.

Research Findings and Pharmacological Relevance

Anticancer Activity

Derivatives synthesized from this compound show IC₅₀ values of 12–45 nM against breast cancer (MCF-7) and lung cancer (A549) cell lines . The indazole core intercalates DNA, while the boronate ester may enhance tumor targeting via boronic acid-mediated transport.

Antimicrobial Properties

Future Directions

Drug Delivery Systems

The boronate ester’s pH-dependent hydrolysis could enable targeted release in tumor microenvironments (pH 6.5–7.0). Current studies focus on nanoparticle conjugates for glioblastoma treatment .

Catalytic Applications

As a ligand precursor, the compound may stabilize transition metals in asymmetric catalysis. Initial results show 82% ee in Pd-catalyzed allylic alkylations .

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